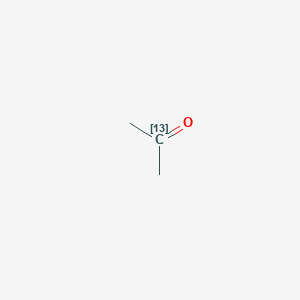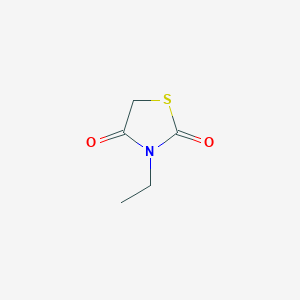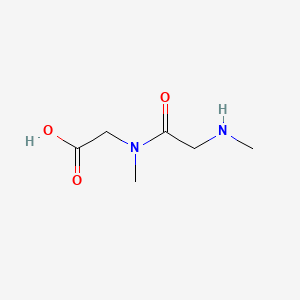
Acetone-2-13C
描述
Acetone-2-13C is a labeled compound of acetone where the carbon at the second position is replaced with the carbon-13 isotope. This isotopic labeling is used extensively in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics. The molecular formula of this compound is CH3COCH3, and it has a molecular weight of 59.07 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Acetone-2-13C can be synthesized through various methods, including the reaction of labeled carbon dioxide with methyl magnesium bromide, followed by hydrolysis. Another method involves the reaction of labeled methyl iodide with carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the isotopic exchange of carbon-12 in acetone with carbon-13 using labeled carbon dioxide or other carbon-13 sources. The process is carried out under controlled conditions to ensure high isotopic purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form acetic acid or carbon dioxide and water.
Reduction: It can be reduced to isopropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, such as the formation of cyanohydrins with hydrogen cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrogen cyanide in the presence of a base.
Major Products:
Oxidation: Acetic acid, carbon dioxide, and water.
Reduction: Isopropanol.
Substitution: Cyanohydrins.
科学研究应用
Acetone-2-13C is widely used in various scientific research fields:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Acetone-2-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to study the molecular environment and interactions of the labeled carbon atom. This helps in understanding the molecular structure, dynamics, and interactions of the compound under investigation .
相似化合物的比较
Acetone-1,3-13C2: Both carbon atoms in the methyl groups are labeled with carbon-13.
Acetone-d6: All hydrogen atoms are replaced with deuterium.
Acetone-13C3: All three carbon atoms are labeled with carbon-13.
Uniqueness: Acetone-2-13C is unique in that only the carbon at the second position is labeled with carbon-13, making it particularly useful for studying specific molecular interactions and dynamics at that position. This selective labeling provides more detailed information compared to uniformly labeled compounds .
属性
IUPAC Name |
(213C)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335025 | |
| Record name | Acetone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-06-9 | |
| Record name | Acetone-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is acetone-2-¹³C a useful compound in spectroscopic studies?
A: Acetone-2-¹³C is valuable for spectroscopic research because the introduction of the ¹³C isotope at the carbonyl position causes a significant shift in the vibrational frequencies of the molecule. This shift allows researchers to study intermolecular interactions and dynamics more effectively. For example, heterodyned 2D infrared spectroscopy studies utilized acetone-2-¹³C to investigate the local structure and dynamics of liquid acetone by observing the coupling between labeled and unlabeled molecules. []
Q2: How does the isotopic substitution in acetone-2-¹³C impact its rotational spectrum, and why is this important for astrophysics?
A: The presence of ¹³C in acetone-2-¹³C significantly affects its rotational spectrum due to the change in mass, leading to different rotational constants compared to the ¹²C isotopologue. Precisely predicting these spectral shifts is crucial for identifying molecules in the interstellar medium. Researchers have developed enhanced models to accurately predict the rotational spectra of acetone-12C, acetone-1-¹³C, and acetone-2-¹³C, which aids in interpreting complex interstellar spectra and understanding the formation of complex molecules in space. []
Q3: Can you elaborate on the use of acetone-2-¹³C in studying Lewis acid sites in solid catalysts?
A: While acetone-2-¹³C itself wasn't directly used as a probe molecule in this specific research, the study focused on characterizing Lewis acid sites in solid catalysts using solid-state NMR spectroscopy. Other probe molecules like trimethylphosphine oxide and ammonia were employed, and the researchers suggested that future studies could explore the use of ¹³C-labeled acetone to further elucidate the strength and nature of Lewis acid sites on these catalysts. []
Q4: How has acetone-2-¹³C contributed to the understanding of solid phosphoric acid (SPA) catalysts?
A: Researchers used acetone-2-¹³C as a probe molecule in conjunction with ¹³C MAS NMR to investigate the acidity and active sites of SPA catalysts. [] The study revealed that SPA's acidity stems from a liquid-like phosphoric acid layer on silicon phosphate phases. The ¹³C NMR data confirmed that acetone-2-¹³C interacted with the acidic phosphoric acid and pyrophosphoric acid species present in the catalyst but not with the silicon phosphate support. This demonstrated the utility of acetone-2-¹³C in characterizing the nature and location of active sites in complex solid catalysts.
Q5: How was acetone-2-¹³C used in the synthesis of ¹³C-labeled Warfarin?
A: Acetone-2-¹³C served as the starting material for synthesizing Warfarin labeled with ¹³C at the hemiketal carbon. [] This labeled Warfarin is a valuable tool for investigating the configuration and behavior of Warfarin in biological systems. The synthesis involved a series of reactions starting with the condensation of acetone-2-¹³C with benzaldehyde, ultimately leading to the formation of ¹³C-labeled Warfarin with high isotopic purity. This highlights the versatility of acetone-2-¹³C as a building block for synthesizing more complex ¹³C-labeled molecules.
Q6: Were there any studies on the synthesis of ¹³C-labelled retinals using acetone-2-¹³C?
A: Yes, researchers successfully synthesized retinals labeled with ¹³C at specific positions within the cyclohexene ring using acetone-2-¹³C and other ¹³C-labeled precursors. [] These labeled retinals are important for studying the visual cycle and understanding the role of retinal in vision. The synthesis involved multi-step reactions with carefully chosen starting materials to achieve the desired ¹³C incorporation. This research highlights the importance of acetone-2-¹³C and other labeled precursors in preparing complex biomolecules for advanced spectroscopic and mechanistic investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)
![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)

![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)






![[(4-Formyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B3327791.png)



